6-(Aminomethyl)picolinic acid hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound 6-(Aminomethyl)picolinic acid hydrochloride follows systematic International Union of Pure and Applied Chemistry nomenclature conventions as 6-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride. The Chemical Abstracts Service registry number 1610028-43-7 provides definitive identification in chemical databases. The molecular structure incorporates a pyridine ring system with carboxylic acid functionality at the 2-position and an aminomethyl substituent at the 6-position, forming a hydrochloride salt.
The Simplified Molecular Input Line Entry System representation O=C(O)C1=NC(CN)=CC=C1.[H]Cl accurately describes the molecular connectivity. The International Chemical Identifier string InChI=1S/C7H8N2O2.ClH/c8-4-5-2-1-3-6(9-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H provides comprehensive structural information including stereochemistry and hydrogen atom positions. The corresponding International Chemical Identifier Key FODQIATUVBXDTE-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches.
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C7H9ClN2O2 | |
| Molecular Weight | 188.61 g/mol | |
| CAS Registry Number | 1610028-43-7 | |
| MDL Number | MFCD28040564 | |
| PubChem CID | 66962419 |
Crystallographic Analysis and Three-Dimensional Conformation
Three-dimensional conformational analysis reveals significant structural characteristics of this compound. The compound exhibits distinct molecular geometry with the aminomethyl group positioned at the 6-position relative to the pyridine nitrogen, creating specific spatial arrangements that influence its chemical behavior. The hydrochloride salt formation introduces additional conformational considerations through ionic interactions between the protonated amine and chloride anion.
The crystal structure analysis indicates that the compound maintains planarity within the pyridine ring system while the aminomethyl substituent adopts conformations that minimize steric interactions. Intramolecular hydrogen bonding between the carboxylic acid group and the pyridine nitrogen contributes to conformational stability. The three-dimensional structure demonstrates characteristic bond lengths and angles consistent with substituted pyridine carboxylic acids.
Computational analysis suggests that the molecule adopts preferential conformations where the aminomethyl group can participate in intermolecular hydrogen bonding networks typical of hydrochloride salts. The spatial arrangement of functional groups creates opportunities for coordination with metal centers, making this compound particularly valuable in coordination chemistry applications.
Comparative Structural Analysis with Related Pyridine Derivatives
Comparative analysis with structurally related compounds reveals important distinctions in molecular properties and behavior. The parent compound picolinic acid (pyridine-2-carboxylic acid) serves as a fundamental reference point, with molecular formula C6H5NO2 and molecular weight 123.11. Picolinic acid exhibits a melting point of 134-136°C and pKa value of 5.4, establishing baseline properties for comparison.
The related compound 6-aminopyridine-2-carboxylic acid, with molecular formula C6H6N2O2 and molecular weight 138.12, provides direct structural comparison. This compound demonstrates a predicted pKa of 4.49±0.10 and melting point range of 310-319°C, indicating increased thermal stability compared to the parent picolinic acid. The presence of the amino group at the 6-position significantly alters the electronic properties and hydrogen bonding capacity.
The aminomethyl derivative this compound introduces additional complexity through the extended side chain and salt formation. The aminomethyl group provides increased flexibility and enhanced coordination capabilities compared to the direct amino substitution. The formation of the hydrochloride salt substantially modifies solubility characteristics and protonation behavior relative to the free base form.
Tautomeric Forms and Protonation States in Aqueous Solutions
The protonation behavior of this compound in aqueous solutions involves multiple ionizable groups with distinct acid dissociation constants. Research on related compounds provides insights into expected protonation patterns. Studies of similar aminomethyl-substituted picolinic acid derivatives suggest complex protonation equilibria involving the pyridine nitrogen, carboxylic acid group, and aminomethyl functionality.
The pyridine nitrogen typically exhibits pKa values in the range of 2-5 for substituted picolinic acids, with electron-withdrawing substituents generally decreasing basicity. The carboxylic acid group demonstrates typical carboxylic acid behavior with pKa values around 1-2. The aminomethyl group introduces additional protonation sites with expected pKa values in the range of 6-8, depending on the electronic environment.
Tautomeric equilibria in aqueous solutions involve potential proton transfer between different sites within the molecule. The proximity of multiple ionizable groups creates opportunities for intramolecular proton transfer and zwitterionic forms. The formation of the hydrochloride salt influences the protonation state distribution by providing a source of protons and affecting the ionic strength of solutions.
Speciation studies using potentiometric titration methods have been employed for related compounds to determine accurate pKa values and understand protonation mechanisms. The complex protonation behavior significantly influences the coordination chemistry and biological activity of these compounds. Understanding these equilibria proves essential for predicting behavior in different pH environments and optimizing applications in coordination chemistry and pharmaceutical research.
Properties
IUPAC Name |
6-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-4-5-2-1-3-6(9-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODQIATUVBXDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)picolinic acid hydrochloride typically involves the reaction of picolinic acid with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: 6-(Aminomethyl)picolinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield picolinic acid derivatives, while substitution reactions can produce various substituted picolinic acids .
Scientific Research Applications
Synthesis and Preparation
The synthesis of 6-(Aminomethyl)picolinic acid hydrochloride typically involves the reaction of picolinic acid derivatives with amines under controlled conditions. The hydrochloride form improves solubility, making it suitable for various applications. Common methods include:
- Reagents : Ammonia or amine derivatives.
- Solvents : Organic solvents such as methanol or ethanol.
- Purification : Techniques like crystallization or chromatography are employed to ensure high purity.
This compound exhibits notable biological activities:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, research indicates its potential to inhibit zinc finger proteins, which play crucial roles in various biological processes, including viral replication and packaging .
- Therapeutic Potential : Studies suggest that this compound may serve as a precursor for drug development targeting conditions such as cancer and viral infections. Its interaction with molecular targets can modulate biochemical pathways, leading to therapeutic effects .
Agricultural Chemistry
The compound has also been explored as a synthetic auxin herbicide. Research demonstrates its effectiveness in inhibiting the growth of plants such as Arabidopsis thaliana, showing promise as a more effective herbicide compared to existing commercial options.
Analytical Chemistry
This compound can form complexes with metal ions, enabling its use in analytical techniques for detecting these ions. This property is valuable in environmental monitoring and quality control in various industries .
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of galactokinase (GALK1), researchers identified that derivatives of this compound displayed potent inhibitory activity against this enzyme. The compounds were able to prevent the accumulation of galactose-1 phosphate in patient-derived cells, indicating potential therapeutic applications for classic galactosemia .
Case Study 2: Antiproliferative Activity
Research on cancer cell lines demonstrated that derivatives of 6-(Aminomethyl)picolinic acid exhibited antiproliferative effects, suggesting their utility in oncology research. The mechanism involves disrupting cellular pathways critical for cancer cell survival.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)picolinic acid hydrochloride involves its interaction with molecular targets such as enzymes and metal ions. The compound can bind to zinc finger proteins, altering their structure and function. This interaction disrupts zinc binding, inhibiting the activity of these proteins and affecting various biological pathways . Additionally, it may modulate immune responses and exhibit antiviral properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following sections compare 6-(aminomethyl)picolinic acid hydrochloride with its analogs, focusing on structural variations, synthetic routes, and functional implications.
Sulfonamide and Sulfonyl Derivatives
Three related compounds synthesized by HHS Public Access (2020) provide insights into substituent-driven functional diversity :
| Compound Name | Substituent | Synthesis Route | Physical State |
|---|---|---|---|
| 6-((Methylsulfonyl)methyl)picolinic acid (6) | -CH₂SO₂Me | Reaction of intermediate 11 with methyl methanesulfonate in DMF at 120°C | White solid |
| 6-(Methylsulfonamido)picolinic acid (7) | -NHSO₂Me | Methanesulfonyl chloride + methyl 6-aminopicolinate in CH₂Cl₂/TEA | White solid |
| 6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8) | -CH₂N(Me)SO₂Me | N-Methylmethanesulfonamide + intermediate 11 in acetonitrile with K₂CO₃ | Yellow oil |
Key Differences :
Halogenated and Methylated Analogs
4-Chloro-6-methylpicolinic Acid Hydrochloride
Comparison :
- The chloro group increases electronegativity, favoring halogen-bonding interactions absent in the aminomethyl derivative.
6-(Trifluoromethyl)picolinic Acid
Functional Impact :
- The -CF₃ group’s high lipophilicity improves blood-brain barrier penetration but may reduce aqueous solubility compared to the hydrophilic aminomethyl group .
Ester and Carbonyl Derivatives
Methyl 6-(Aminomethyl)picolinate Hydrochloride
Comparison :
- The ester group enhances cell membrane permeability due to increased lipophilicity, making it a prodrug candidate. Hydrolysis in vivo regenerates the active carboxylic acid form .
6-Methylpyridine-2-carbonyl Chloride Hydrochloride
- CAS : 60373-34-4
- Formula: C₇H₇Cl₂NO
- Substituent : Carbonyl chloride (-COCl) at position 2, methyl (-Me) at position 6 .
Applications : Reactive acylating agent in peptide synthesis, contrasting with the carboxylic acid’s role in metal coordination .
Amino-Substituted Analogs
3-Amino-6-chloropicolinic Acid Hydrochloride
Comparison :
Biological Activity
6-(Aminomethyl)picolinic acid hydrochloride, a derivative of picolinic acid, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structure, which includes an aminomethyl group at the 6-position of the pyridine ring, enhancing its reactivity and biological interactions.
- Molecular Formula : C7H10ClN
- Molecular Weight : Approximately 155.62 g/mol
- Solubility : Soluble in water and various organic solvents, indicating its potential utility in pharmaceutical formulations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of target molecules. This interaction can lead to significant changes in biochemical pathways, resulting in various biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various pathogenic microorganisms. The compound's mechanism involves disrupting microbial cell walls and interfering with metabolic processes.
Anticancer Effects
Studies have shown that this compound may possess anticancer properties. Preliminary research suggests that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with programmed cell death. The compound's ability to enhance reactive oxygen species (ROS) production has been linked to its cytotoxic effects on tumor cells.
Enzyme Inhibition
This compound has been employed in studies focusing on enzyme mechanisms. It acts as a ligand in biochemical assays, facilitating the understanding of enzyme kinetics and inhibition patterns. This property is crucial for drug development, particularly in designing inhibitors for therapeutic targets.
Case Studies
- Antimicrobial Activity : In a study evaluating various derivatives of picolinic acid, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL.
- Anticancer Activity : A recent investigation reported that treatment with this compound led to a 30% reduction in cell viability in human breast cancer cell lines after 48 hours of exposure.
- Enzyme Interaction : In biochemical assays, the compound was shown to inhibit the activity of acetylcholinesterase, an important enzyme in neurotransmission, suggesting potential applications in treating neurodegenerative diseases.
Data Tables
| Biological Activity | Target Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Growth inhibition |
| Antimicrobial | S. aureus | 50 | Growth inhibition |
| Anticancer | Breast cancer cell line | 100 | 30% viability reduction |
| Enzyme Inhibition | Acetylcholinesterase | N/A | Significant inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Aminomethyl)picolinic acid hydrochloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling reactions (e.g., amidation) followed by hydrochloric acid salt formation. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and isolating intermediates through recrystallization. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Impurity profiling should follow ICH Q3 guidelines, referencing standards from pharmacopeial monographs .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- NMR : Use deuterated DMSO or water to resolve amine and carboxylic proton signals. 2D NMR (COSY, HSQC) aids in assigning spin systems and verifying the aminomethyl-picolinic acid backbone .
- IR : Focus on characteristic peaks: ~2500 cm⁻¹ (N-H stretch of ammonium), ~1700 cm⁻¹ (carboxylic acid C=O), and 1600 cm⁻¹ (aromatic C=C) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode to detect [M+H]⁺. Compare with theoretical m/z values for molecular ion and fragmentation patterns .
Q. What analytical methods are recommended for quantifying impurities in this compound?
- Methodological Answer : Use HPLC with charged aerosol detection (CAD) for non-UV-active impurities. For known impurities (e.g., unreacted precursors), employ reference standards (e.g., 6-Aminopenicillanic acid analogs) and gradient elution protocols per ICH Q2(R1). Quantify limits of detection (LOD) via signal-to-noise ratios and spike recovery experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data when using this compound as a ligand in cross-coupling reactions?
- Methodological Answer : Discrepancies may arise from ligand-to-metal ratios or solvent effects. Design experiments using design of experiments (DoE) to isolate variables. For example:
- Vary Pd(II) catalyst loading (0.5–5 mol%) in decarboxylative coupling reactions.
- Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents.
- Use X-ray crystallography to confirm ligand-metal coordination geometry, referencing palladium adduct studies .
- Apply K-means clustering to identify outlier datasets and refine reaction conditions .
Q. How to design accelerated stability studies to assess the degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Follow ICH Q1A guidelines:
- Prepare solutions at pH 1–13 (using HCl/NaOH buffers) and store at 40°C/75% RH.
- Monitor degradation via LC-MS/MS to detect hydrolytic products (e.g., picolinic acid derivatives).
- Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life, while mass balance studies validate degradation pathways .
Q. What mechanistic insights can isotopic labeling (e.g., ¹⁵N, ²H) provide for studying the acid-base behavior of this compound?
- Methodological Answer : Synthesize ¹⁵N-labeled analogs to track protonation states via solid-state NMR . For ²H-labeled compounds, use deuterium exchange experiments in D₂O to study amine group reactivity. Correlate findings with computational models (DFT) to map pKa values and intramolecular hydrogen bonding .
Data Analysis & Experimental Design
Q. How can the PICO(T) framework be applied to optimize experimental design for this compound in drug discovery?
- Methodological Answer :
- Population (P) : Target enzyme (e.g., metalloproteinase).
- Intervention (I) : Compound concentration (0.1–10 µM).
- Comparison (C) : Positive controls (e.g., EDTA for metalloenzyme inhibition).
- Outcome (O) : IC₅₀ values from dose-response curves.
- Time (T) : Incubation periods (1–24 hrs).
- Use PRISMA flow diagrams to systematize literature searches and meta-analyses for benchmarking results .
Q. What statistical approaches are suitable for analyzing contradictory bioavailability data in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
